N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine
Description
N-[(1-Methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a bifunctional pyrazole derivative characterized by two pyrazole rings connected via a methylene bridge. The compound features a methyl group at the 1-position of the first pyrazole and a propyl group at the 1-position of the second pyrazole, with an amine group at the 4-position of the latter.
Molecular Formula: C₁₂H₁₈N₆ (calculated based on substituent analysis).
Key Features:
- Dual pyrazole core with methyl and propyl substitutions.
- Methylene bridge enabling conformational flexibility.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-3-6-16-9-10(7-14-16)12-8-11-4-5-13-15(11)2/h4-5,7,9,12H,3,6,8H2,1-2H3 |
InChI Key |
SQELBARJEHRTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 1-propyl-1H-pyrazol-4-amine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-one.
Reduction: Formation of this compound.
Substitution: Formation of N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-yl-substituted derivatives.
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern and bifunctional design. Below is a comparative analysis with structurally related pyrazole derivatives:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents | Key Differences | Biological Activity | Reference |
|---|---|---|---|---|---|
| N-[(1-Methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine | C₁₂H₁₈N₆ | 1-Methyl (Pyrazole 1), 1-Propyl (Pyrazole 2) | Reference compound | Potential enzyme modulation (inferred) | |
| N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine | C₁₄H₂₂N₆ | 1-Ethyl-4-methyl (Pyrazole 1), 1-Isopropyl (Pyrazole 2) | Ethyl/isopropyl substituents; different amine position | Enhanced bioactivity and specificity | |
| N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine | C₁₃H₁₉FN₆ | 1-Ethyl-5-fluoro (Pyrazole 1), 1-Propyl (Pyrazole 2) | Fluorine atom at pyrazole 1; amine at position 3 | Improved metabolic stability | |
| 1-Ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine | C₁₅H₂₄N₆ | 1-Ethyl-3-methyl (Pyrazole 1), 1-Propyl-3-methyl (Pyrazole 2) | Additional methyl group at position 3 | Anticancer and antioxidant activities | |
| 4-Aminoantipyrine | C₁₁H₁₃N₃O | Phenyl and methyl groups | Single pyrazole; lacks methylene bridge | Anti-inflammatory |
Key Insights:
Fluorine Substitution: Fluorinated derivatives (e.g., ) exhibit higher metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound .
Positional Isomerism :
- The amine group at the 4-position (target compound) vs. 3- or 5-positions in analogs (e.g., ) alters hydrogen-bonding capacity and target selectivity .
Simpler analogs (e.g., 3,5-Dimethylpyrazole) lack the structural complexity for high-target affinity, underscoring the importance of the methylene bridge and alkyl substitutions .
Research Findings and Implications
- Structural Uniqueness : The combination of methyl and propyl groups on dual pyrazole cores distinguishes this compound from fluorinated or phenyl-substituted analogs, suggesting unique interaction profiles with biological targets .
- Synthetic Feasibility : Similar compounds are synthesized via multi-step alkylation and coupling reactions, implying feasible scalability for the target compound .
Biological Activity
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
The molecular formula of this compound is , with a molecular weight of 275.39 g/mol. The compound features two pyrazole rings, which contribute to its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C15H25N5 |
| Molecular Weight | 275.39 g/mol |
| IUPAC Name | 1-(2-methyl-5-propan-2-ylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
| InChI Key | CMBWNZZBUCBVCZ-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various pathogens. A study showed that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial properties .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For example, a derivative similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF7 (breast cancer) | 3.79 |
| Derivative B | SF268 (brain cancer) | 12.50 |
| Derivative C | NCI-H460 (lung cancer) | 42.30 |
These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been documented. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. For instance, certain derivatives have been found to significantly reduce the levels of TNF-alpha and IL-6 in cell cultures, indicating their potential as therapeutic agents for inflammatory diseases .
The mechanism of action for this compound involves its interaction with specific cellular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation.
- Receptor Binding : It can bind to various receptors, modulating their activity and leading to altered cellular responses.
- Metal Coordination : The ability to form stable complexes with transition metals enhances its catalytic properties, which can be beneficial in drug design .
Case Studies
Several case studies highlight the potential applications of pyrazole derivatives in drug development:
- Case Study on Anticancer Activity : A study assessed the efficacy of a series of pyrazole derivatives against different cancer cell lines, revealing that modifications at the pyrazole ring significantly influenced anticancer activity.
- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial effectiveness of pyrazole compounds against resistant strains of bacteria, demonstrating promising results that warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
